molecular formula C18H27AuClP B12869714 Chloro(dicyclohexylphenylphosphine)gold

Chloro(dicyclohexylphenylphosphine)gold

Cat. No.: B12869714
M. Wt: 506.8 g/mol
InChI Key: KGRSPDHZEMUREN-UHFFFAOYSA-M
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Description

Chloro(dicyclohexylphenylphosphine)gold is an organometallic compound that features a gold atom coordinated to a chloro ligand and a dicyclohexylphenylphosphine ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro(dicyclohexylphenylphosphine)gold typically involves the reaction of gold chloride with dicyclohexylphenylphosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Chloro(dicyclohexylphenylphosphine)gold undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield various gold-phosphine complexes, while oxidation reactions can produce gold(III) species .

Mechanism of Action

The mechanism of action of chloro(dicyclohexylphenylphosphine)gold involves its interaction with various molecular targets. In medicinal applications, the gold center can interact with thiol-containing enzymes, leading to inhibition of their activity. This interaction is crucial for its anti-cancer and anti-inflammatory properties . The compound can also undergo redox reactions, which are essential for its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to chloro(dicyclohexylphenylphosphine)gold include:

Uniqueness

This compound is unique due to the presence of the bulky dicyclohexylphenylphosphine ligand, which can influence its reactivity and stability. This ligand provides steric protection to the gold center, making the compound more resistant to decomposition and enhancing its catalytic properties .

Properties

Molecular Formula

C18H27AuClP

Molecular Weight

506.8 g/mol

IUPAC Name

dicyclohexyl(phenyl)phosphane;gold(1+);chloride

InChI

InChI=1S/C18H27P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;;1H/q;+1;/p-1

InChI Key

KGRSPDHZEMUREN-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Cl-].[Au+]

Origin of Product

United States

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